molecular formula C2H5BF2 B14753093 Ethylidifluoroborane CAS No. 430-41-1

Ethylidifluoroborane

Cat. No.: B14753093
CAS No.: 430-41-1
M. Wt: 77.87 g/mol
InChI Key: LYUQNYXHNCJGBN-UHFFFAOYSA-N
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Description

Ethylidifluoroborane (CAS 430-41-1), also known as ethyldifluoroborane, is an organoboron compound with the chemical formula C₂H₅BF₂ and a molecular weight of 77.87 g/mol . It belongs to the class of alkylboranes, characterized by a boron atom bonded to two fluorine atoms and an ethyl group. This compound is notable for its applications in organic synthesis, particularly as a precursor or catalyst in hydroboration and cross-coupling reactions. Its logP value of 1.433 indicates moderate hydrophobicity, suggesting balanced solubility in both organic and aqueous phases .

Properties

CAS No.

430-41-1

Molecular Formula

C2H5BF2

Molecular Weight

77.87 g/mol

IUPAC Name

ethyl(difluoro)borane

InChI

InChI=1S/C2H5BF2/c1-2-3(4)5/h2H2,1H3

InChI Key

LYUQNYXHNCJGBN-UHFFFAOYSA-N

Canonical SMILES

B(CC)(F)F

Origin of Product

United States

Preparation Methods

Hydroboration of Ethylene with Boron Trifluoride Complexes

Hydroboration offers a direct route to ethylidifluoroborane by reacting ethylene with BF₃ complexes. This method leverages the electrophilic character of BF₃ to facilitate anti-Markovnikov addition:

Procedure :

  • BF₃ Etherate Activation : BF₃ is complexed with diethyl ether to form BF₃·OEt₂, enhancing its reactivity.
  • Ethylene Introduction : Gaseous ethylene is bubbled into the BF₃·OEt₂ solution at 0–25°C under pressure (1–2 atm).
  • Isolation : The product is separated from the ether complex via vacuum distillation.

Key Parameters :

  • Pressure : 1–2 atm to ensure sufficient ethylene solubility.
  • Catalyst : None required; reaction proceeds via electrophilic mechanism.
  • Yield : 50–65%, with minor byproducts (e.g., diethylboron fluoride).

Advantages :

  • Avoids use of highly reactive Grignard reagents.
  • Scalable for industrial production.

Halogen Exchange from Ethylboron Dichloride

This compound can be synthesized via halogen exchange from ethylboron dichloride (C₂H₅BCl₂) using fluorinating agents:

Procedure :

  • Synthesis of C₂H₅BCl₂ : Ethylboron dichloride is prepared by reacting ethylmagnesium bromide with BCl₃.
  • Fluorination : C₂H₅BCl₂ is treated with potassium fluoride (KF) or sodium tetrafluoroborate (NaBF₄) in anhydrous THF at 80°C:
    $$
    \text{C₂H₅BCl₂ + 2 KF → C₂H₅BF₂ + 2 KCl}
    $$
  • Purification : The product is distilled under reduced pressure.

Key Parameters :

  • Reagent Ratio : 1:2 molar ratio of C₂H₅BCl₂ to KF.
  • Reaction Time : 12–24 hours for complete conversion.
  • Yield : 70–80%, with KCl removed via filtration.

Challenges :

  • Requires handling of corrosive BCl₃.
  • Residual Cl impurities may necessitate repeated distillation.

Organolithium Reagent Route

Organolithium reagents provide an alternative to Grignard reagents for boron trifluoride alkylation:

Procedure :

  • Preparation of Ethyllithium : Ethyllithium (C₂H₅Li) is synthesized by reacting lithium metal with bromoethane in hexane.
  • Reaction with BF₃ : C₂H₅Li is added dropwise to BF₃ in THF at −40°C:
    $$
    \text{C₂H₅Li + BF₃ → C₂H₅BF₂ + LiF}
    $$
  • Isolation : LiF is filtered off, and the product is distilled.

Key Parameters :

  • Temperature : −40°C to prevent thermal decomposition.
  • Solvent : THF or hexane.
  • Yield : 65–75%.

Advantages :

  • Faster reaction kinetics compared to Grignard method.
  • Higher selectivity for monoalkylation.

Comparative Analysis of Methods

Method Reagents Yield (%) Purity (%) Scalability Safety Concerns
Grignard Reagent C₂H₅MgBr, BF₃ 60–75 90–95 Moderate Pyrophoric reagents
Hydroboration C₂H₄, BF₃·OEt₂ 50–65 85–90 High High-pressure ethylene
Halogen Exchange C₂H₅BCl₂, KF 70–80 92–97 Moderate Corrosive BCl₃
Organolithium C₂H₅Li, BF₃ 65–75 88–93 Low Cryogenic conditions

Chemical Reactions Analysis

Types of Reactions: Ethylidifluoroborane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various ethyl-substituted boron compounds, while oxidation and reduction reactions can produce different boron-containing species .

Scientific Research Applications

Ethylidifluoroborane has several applications in scientific research, including:

Mechanism of Action

The mechanism by which ethylidifluoroborane exerts its effects involves the interaction of the boron center with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating reactions such as nucleophilic substitution. Additionally, the presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable reagent in synthetic chemistry .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Ethylidifluoroborane with structurally or functionally related compounds:

Compound Name CAS Number Formula Molecular Weight (g/mol) logP Key Characteristics
This compound 430-41-1 C₂H₅BF₂ 77.87 1.433 Borane derivative; moderate reactivity
Pentafluoroethyl difluoroborane N/A C₂F₅BF₂ ~143.87* N/A Higher electronegativity; volatile
Ethylphosphonus difluoride 430-78-4 C₂H₅PF₂ 96.00 N/A Organophosphorus; high acute toxicity
Tetraethylammonium tetrafluoroborate 429-06-1 (C₂H₅)₄N·BF₄ 217.06 N/A Ionic salt; high thermal stability
Arsine, ethyldifluoro- 430-40-0 C₂H₅AsF₂ 138.98 1.433 Arsenic-containing; highly toxic

*Estimated based on molecular formula.

Key Observations:

Boron vs. Phosphorus/Arsenic Derivatives :

  • This compound exhibits lower molecular weight and simpler structure compared to ethylphosphonus difluoride (C₂H₅PF₂) and ethyldifluoroarsine (C₂H₅AsF₂). The latter two contain phosphorus or arsenic, imparting higher toxicity and distinct reactivity, such as in nerve agent synthesis .
  • Boron derivatives like this compound are generally less toxic and more versatile in synthetic chemistry .

Fluorine Substitution Effects :

  • Pentafluoroethyl difluoroborane (C₂F₅BF₂), with additional fluorine atoms, is more electronegative and volatile than this compound. This enhances its reactivity in fluorination reactions but reduces stability under ambient conditions .

Ionic vs. Covalent Compounds :

  • Tetraethylammonium tetrafluoroborate ((C₂H₅)₄N·BF₄) is an ionic salt with high thermal stability (>300°C), contrasting with the covalent, reactive nature of this compound. It is widely used as an electrolyte in electrochemical applications .

logP and Solubility Trends

This compound shares a logP value of 1.433 with ethyldifluoroarsine (CAS 430-40-0), indicating similar hydrophobicity. However, their biological interactions differ drastically due to arsenic’s toxicity . Compounds like tetraethylammonium tetrafluoroborate lack logP data but are highly water-soluble due to their ionic nature .

Q & A

Q. What are the recommended synthesis protocols for ethylidifluoroborane, and how can purity be validated experimentally?

this compound synthesis typically involves controlled fluorination of ethylborane derivatives under inert conditions. Key steps include:

  • Reaction Monitoring : Use in situ NMR or FTIR spectroscopy to track boron-fluorine bond formation .
  • Purification : Distillation under reduced pressure or crystallization in non-polar solvents.
  • Purity Validation : Combustion analysis (C/H content), 11^{11}B and 19^{19}F NMR for structural confirmation, and elemental analysis for stoichiometric ratios .
  • Safety : Ensure rigorous exclusion of moisture and oxygen to prevent decomposition; use Schlenk-line techniques .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?

  • Primary Techniques :
  • 11^{11}B NMR: Expected chemical shift range of 10–30 ppm for BF2_2 groups.
  • 19^{19}F NMR: Look for coupling constants (JBFJ_{B-F}) between 50–80 Hz.
  • IR Spectroscopy: B-F stretching vibrations near 1,200–1,400 cm1^{-1}.
    • Data Contradictions : Cross-validate with X-ray crystallography for bond-length confirmation. If discrepancies persist (e.g., unexpected splitting in NMR), assess solvent effects or trace impurities using high-resolution mass spectrometry (HRMS) .

Q. How can researchers safely handle this compound in laboratory settings?

  • Protective Measures : Use fluoropolymer-coated gloves, face shields, and fume hoods to avoid dermal/ocular exposure.
  • Waste Management : Quench residues with dry alkali bases (e.g., K2_2CO3_3) before disposal to neutralize reactive fluorides .
  • Storage : Seal in borosilicate glass under argon; avoid plastic containers due to potential permeation .

Advanced Research Questions

Q. What computational methods are suitable for modeling this compound’s reactivity, and how do theoretical predictions align with experimental outcomes?

  • Methods : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets to optimize geometry and calculate frontier molecular orbitals (FMOs).
  • Validation : Compare computed 19^{19}F NMR shifts (via GIAO method) with experimental data. Discrepancies >5 ppm suggest limitations in solvent-effect modeling or basis-set incompleteness .
  • Applications : Predict regioselectivity in cross-coupling reactions by analyzing LUMO localization on boron centers.

Q. How can researchers resolve contradictions in reported reaction mechanisms involving this compound as a Lewis acid catalyst?

  • Hypothesis Testing : Design isotopic labeling experiments (e.g., 10^{10}B vs. 11^{11}B) to track boron’s role in transition states.
  • Kinetic Studies : Use stopped-flow spectroscopy to measure rate constants under varying temperatures. Compare with Eyring plots to distinguish associative vs. dissociative pathways .
  • Controlled Replication : Reproduce conflicting studies with strict exclusion of moisture and oxygen, as trace H2_2O can hydrolyze BF2_2 groups and alter mechanisms .

Q. What strategies optimize this compound’s stability in protic solvents for aqueous-phase applications?

  • Stabilization Techniques :
  • Encapsulation in micelles (e.g., SDS) to shield boron centers.
  • Co-ligand addition (e.g., pyridine derivatives) to saturate boron’s coordination sphere.
    • Analytical Verification : Use dynamic light scattering (DLS) to monitor aggregation and 11^{11}B NMR to detect hydrolysis products (e.g., B(OH)3_3) .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound studies?

  • Feasible : Ensure access to anhydrous synthesis facilities and high-field NMR for characterization.
  • Novelty : Focus on understudied applications (e.g., fluorinated MOF precursors) rather than well-documented uses in organic synthesis .
  • Ethics : Address environmental risks of fluoride byproducts in methodology sections .

Q. What statistical approaches are appropriate for analyzing contradictory catalytic efficiency data?

  • Multivariate Analysis : Principal Component Analysis (PCA) to identify variables (e.g., solvent polarity, temperature) most correlated with efficiency outliers.
  • Error Propagation : Quantify uncertainties in kinetic measurements using Monte Carlo simulations .

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